molecular formula C6H5Br2N B1631789 2,4-Dibromo-5-methylpyridine CAS No. 79055-50-8

2,4-Dibromo-5-methylpyridine

Cat. No. B1631789
CAS RN: 79055-50-8
M. Wt: 250.92 g/mol
InChI Key: JCITVZBBBIRQER-UHFFFAOYSA-N
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Description

“2,4-Dibromo-5-methylpyridine” is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It can also be used as a biochemical reagent for life science related research .


Synthesis Analysis

An optimized strategy for the synthesis of potent inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.9±0.1 g/cm3, boiling point of 262.8±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, and flash point of 112.7±25.9 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

2,4-Dibromo-5-methylpyridine serves as a critical intermediate in synthetic chemistry. It's involved in various reactions, including the synthesis of 5-chloro-2,4-dihydroxypyridine, demonstrating the halogen atoms' reactivity in substituted pyridines. For instance, halogen atoms at position 3 in 3,5-dibromo-2,4-dihydroxypyridine are replaced by hydrogen when heated with hydrobromic acid, highlighting the compound's utility in synthesis pathways (Hertog, Combe, & Kolder, 2010).

Material Science and Coordination Chemistry

This compound and its derivatives play a role in material science and coordination chemistry. For example, the compound 4,4'-Dibromo-2,2’-bipyridine, which shares structural similarities, undergoes selective substitution processes under palladium catalysis. This makes it an efficient and reliable building block for applications in coordination chemistry and materials science, suggesting the potential utility of this compound in these fields (Garcia-Lago, Alonso-Gómez, Sicre, & Cid, 2008).

Biological and Medicinal Applications

Although the focus is not directly on drug use and dosage, it's worth noting that the structural analogs of this compound, like imidazopyridines, are recognized for their broad applications in medicinal chemistry, signifying the potential significance of this compound in this domain. These compounds are also used in material science due to their structural characteristics (Bagdi, Santra, Monir, & Hajra, 2015).

Safety and Hazards

The safety information for “2,4-Dibromo-5-methylpyridine” includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Continue rinsing) .

properties

IUPAC Name

2,4-dibromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCITVZBBBIRQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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